N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide)
Description
Properties
Molecular Formula |
C23H20Br2N2O4 |
|---|---|
Molecular Weight |
548.2 g/mol |
IUPAC Name |
3-bromo-N-[[(3-bromobenzoyl)amino]-(3,4-dimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C23H20Br2N2O4/c1-30-19-10-9-14(13-20(19)31-2)21(26-22(28)15-5-3-7-17(24)11-15)27-23(29)16-6-4-8-18(25)12-16/h3-13,21H,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
GMRSLKOBECRVHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(NC(=O)C2=CC(=CC=C2)Br)NC(=O)C3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) typically involves the reaction of 3,4-dimethoxybenzaldehyde with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
a) Central Bridging Group
The 3,4-dimethoxyphenyl methanediyl bridge is shared with impurities in verapamil synthesis (e.g., Imp. A in : N,N'-Bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine) . This motif is associated with enhanced membrane permeability in pharmaceuticals due to methoxy groups’ lipophilicity.
b) Benzamide Moieties
- 3-Bromo vs.
- N,O-Bidentate Directing Groups () : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the target compound lacks an N,O-bidentate group, limiting its utility in metal-catalyzed C–H activation reactions .
Potential Pharmacological Implications
- Verapamil Impurities () : Analogs with 3,4-dimethoxyphenyl groups exhibit calcium channel modulation activity. Bromine’s steric effects might reduce binding affinity compared to smaller substituents like methyl .
- 3,5-Bis(trifluoromethyl)benzamides () : These derivatives are often protease inhibitors; bromine’s moderate electron-withdrawing effect may offer a balance between potency and solubility .
Biological Activity
N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide), also known by its CAS number 314750-17-9, is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) has the molecular formula with a molecular weight of approximately 548.22 g/mol. The compound features two bromobenzamide moieties connected by a methanediyl bridge, along with two methoxy groups on the phenyl ring.
Structural Formula
The structural representation can be summarized as follows:
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzamide have been evaluated for their ability to inhibit fibroblast growth factor receptor 1 (FGFR1), which is implicated in various cancers, including non-small cell lung cancer (NSCLC).
- Case Study : A derivative similar to N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) demonstrated significant inhibition of NSCLC cell lines with FGFR1 amplification. The IC50 values ranged from 1.25 to 2.31 µM across different cell lines .
The mechanism through which N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) exerts its biological effects includes:
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G2 phase in NSCLC cell lines.
- Induction of Apoptosis : It induces cellular apoptosis in a dose-dependent manner.
- Inhibition of Key Signaling Pathways : The compound inhibits the phosphorylation of FGFR1, PLCγ1, and ERK pathways .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits NSCLC cell lines with FGFR1 amplification; significant IC50 values observed. |
| Cell Cycle Arrest | Arrests cells at G2 phase, preventing further division. |
| Apoptosis Induction | Induces programmed cell death in a dose-dependent manner. |
| Signaling Inhibition | Inhibits phosphorylation of crucial signaling molecules involved in cancer progression. |
Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide). Notably:
- Synthesis : Various synthetic routes have been explored to develop derivatives with enhanced biological activity.
- Biological Evaluation : Comprehensive assays have been conducted to assess cytotoxicity and mechanism of action against cancer cell lines.
Molecular Docking Studies
Molecular docking studies suggest that compounds similar to N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) effectively bind to FGFR1, forming multiple hydrogen bonds that stabilize the interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
